molecular formula C17H16N2O B12551816 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 143206-49-9

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12551816
CAS No.: 143206-49-9
M. Wt: 264.32 g/mol
InChI Key: LQHCKYSHJGHDKR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with methyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzodiazepine precursors with appropriate methylating and phenylating agents. For instance, the reaction of benzimidazole with methyl iodide and phenyl magnesium bromide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols .

Scientific Research Applications

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including sedative and anxiolytic properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzodiazepines, its methyl and phenyl groups contribute to its unique binding affinity and efficacy at GABA receptors .

Biological Activity

However, I can provide some general information about related compounds that may be of interest:

Benzodiazepine Derivatives and Their Biological Activities

Benzodiazepine derivatives, including various 1,5-benzodiazepin-2-ones, have shown interesting biological activities in research studies. While the specific compound requested is not directly addressed, related structures have demonstrated potential in several areas:

Antioxidant and Neuroprotective Effects

Some 1,5-benzodiazepin-2-one derivatives have shown promising antioxidant and neuroprotective properties . For example:

  • 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (compound 18) and 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (compound 20) demonstrated good neuroprotection activity in SH-SY5Y cells under oxidative stress conditions.
  • These compounds reduced intracellular Reactive Oxygen Species (ROS) and superoxide levels, while improving Mitochondrial Membrane Potential.
  • Compound 18 showed better performance than curcumin in reducing lipid peroxidation levels and recovering intracellular glutathione synthetase levels.

Potential Therapeutic Applications

Research on benzodiazepine derivatives suggests potential applications in various areas:

  • Neuropharmacology: Possible anxiolytic, sedative, and anticonvulsant effects.
  • Cancer research: Some derivatives have shown promising anticancer properties.
  • Neuroprotection: Potential for developing treatments for neurodegenerative disorders.

Pharmacological Activities

Benzodiazepines, in general, are known to interact with GABA receptors, particularly the GABAA receptor complex . This interaction is responsible for many of their pharmacological effects, including:

  • Anxiolytic activity
  • Sedative effects
  • Muscle relaxant properties
  • Anticonvulsant action

While specific data on "1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one" is not available, research on related compounds suggests that structural modifications can significantly impact biological activity and receptor interactions .

Properties

CAS No.

143206-49-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1,3-dimethyl-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H16N2O/c1-12-16(13-8-4-3-5-9-13)18-14-10-6-7-11-15(14)19(2)17(12)20/h3-12H,1-2H3

InChI Key

LQHCKYSHJGHDKR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

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